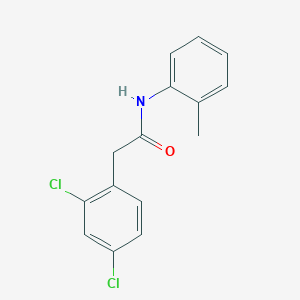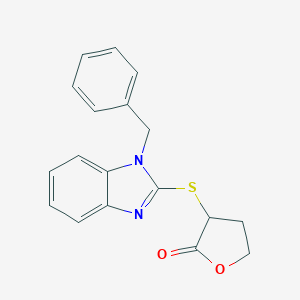
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. Diclofenac is one of the most commonly used NSAIDs and has been extensively studied for its pharmacological properties and therapeutic potential.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting the activity of COX enzymes, 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It is also relatively inexpensive compared to other NSAIDs. However, 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has some limitations as well. It has been shown to have some cytotoxic effects on certain cell types, and it can also interfere with some biochemical assays.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. Additionally, there is a need for more studies on the long-term effects of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide on various physiological systems.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide involves the reaction of 2,4-dichlorobenzoic acid with 2-amino-3-methylbenzoic acid in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then hydrolyzed to give 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide is a well-established procedure and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be effective in the treatment of pain, inflammation, and fever. Diclofenac is also used in the treatment of various other conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Eigenschaften
Produktname |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C15H13Cl2NO |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-14(10)18-15(19)8-11-6-7-12(16)9-13(11)17/h2-7,9H,8H2,1H3,(H,18,19) |
InChI-Schlüssel |
LAGXLUNPEUBHQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)



![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)